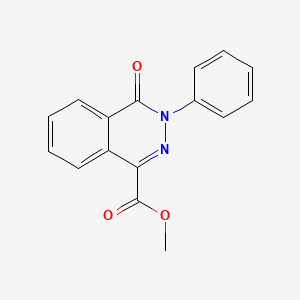

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-3-phenylphthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)14-12-9-5-6-10-13(12)15(19)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCBVJSXEOVRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with phenylhydrazine and methyl chloroformate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Phthalazine derivatives vary primarily in substituents at position 3 and the ester group at position 1. Below is a comparative analysis of key analogs:

Key Observations:

In contrast, the propyl group (C₃H₇) in the analog is aliphatic, likely enhancing lipophilicity but reducing steric hindrance. The 3-chloro-2-methylphenyl substituent adds electronegativity and steric bulk, which could alter reactivity and binding interactions in biological systems.

Ester Group Variations: Methyl esters (target, ) are generally less hydrolytically stable than ethyl esters (), which may affect shelf life. The dimethylaminopropyl ester in the hydrochloride salt introduces a basic tertiary amine, improving water solubility via salt formation.

Commercial Availability :

Physicochemical and Crystallographic Considerations

- Crystallography : Structural analogs, such as Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (a quinazoline derivative), were resolved using SHELXL/SHELXT and visualized via OLEX2 . While phthalazines and quinazolines share heterocyclic cores, phthalazines' adjacent nitrogen atoms create distinct electronic environments, affecting dipole moments and crystal packing.

- Solubility : The hydrochloride salt in demonstrates how salt formation can enhance aqueous solubility, a critical factor in drug formulation.

Biological Activity

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H12N2O3

- Molecular Weight : 256.26 g/mol

- CAS Number : 57531-19-8

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Mechanistic studies suggest that it activates caspases and alters the expression of key regulatory proteins like Bcl-2 and PARP, leading to programmed cell death .

- Antimicrobial Properties : The compound demonstrates notable antibacterial activity against several pathogenic bacteria. Its efficacy was assessed using standard assays, revealing significant inhibition of bacterial growth, which suggests potential for development as an antimicrobial agent .

- Antiviral Potential : Preliminary studies have also indicated antiviral activity against HIV strains. The compound's mechanism involves interference with viral replication processes in infected cells .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound promotes the activation of caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, which are crucial for executing apoptosis in cancer cells .

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation by modulating cyclin-dependent kinases (CDKs) and cyclins .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

Q & A

Q. What steps ensure reproducibility in scaled-up syntheses?

- Methodological Answer :

- Process controls : Strict temperature (±2°C) and stirring speed (500 rpm) during reflux.

- Quality by Design (QbD) : Design-Expert software optimizes parameters (e.g., reactant ratio, time) via central composite design .

- Batch records : Document lot numbers of reagents (e.g., KCO anhydrous vs. hydrated) to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.